molecular formula C18H30N2Sn B6243350 4-(tributylstannyl)pyridine-2-carbonitrile CAS No. 153435-64-4

4-(tributylstannyl)pyridine-2-carbonitrile

Cat. No.: B6243350
CAS No.: 153435-64-4
M. Wt: 393.2
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Description

4-(Tributylstannyl)pyridine-2-carbonitrile is a chemical compound that belongs to the class of organotin compounds It features a pyridine ring substituted with a tributylstannyl group at the 4-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with tributyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

  • Oxidation: The tributylstannyl group can be oxidized to form tributyltin oxide.

  • Reduction: The compound can be reduced to remove the tributylstannyl group, yielding pyridine-2-carbonitrile.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: Tributyltin oxide.

  • Reduction: Pyridine-2-carbonitrile.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(Tributylstannyl)pyridine-2-carbonitrile has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of tin compounds with biological molecules.

  • Industry: It is used in the production of materials and chemicals that require specific tin-containing functionalities.

Mechanism of Action

The mechanism by which 4-(tributylstannyl)pyridine-2-carbonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological studies, it may interact with enzymes or receptors, influencing their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 4-(Tributylstannyl)thiazole

  • 4-(Tributylstannyl)pyridazine

  • 4-(Tributylstannyl)imidazole

Properties

CAS No.

153435-64-4

Molecular Formula

C18H30N2Sn

Molecular Weight

393.2

Purity

95

Origin of Product

United States

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